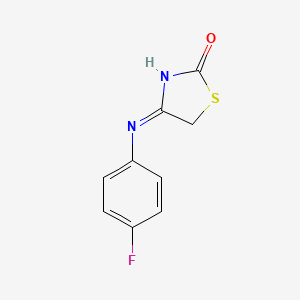

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one

Übersicht

Beschreibung

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group and the thiazolidinone ring structure suggests that this compound may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one typically involves the condensation of 4-fluoroaniline with thiazolidinone derivatives under specific reaction conditions. Common reagents used in the synthesis may include:

- 4-fluoroaniline

- Thiazolidinone derivatives

- Catalysts such as acids or bases

- Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Reactivity of the Isoxazole Ring

The isoxazole ring exhibits electrophilic substitution reactivity, with substituents directing incoming electrophiles. The methyl groups at the 3- and 5-positions deactivate the ring but provide steric hindrance. Key reactions include:

Cycloaddition Reactions

The isoxazole moiety can participate in (3 + 2) cycloadditions. For example, nitrile oxides react with alkynes in the presence of Cu(I) or Ru(II) catalysts to form bicyclic structures. While this reaction is typically used in synthesis, the ethylamine side chain may influence regioselectivity.

Condensation Reactions

The methyl groups at the 3- and 5-positions undergo condensation with aromatic aldehydes under basic conditions. Studies on similar 3,5-dimethylisoxazole derivatives show that the 5-methyl group is more reactive due to electronic effects . For instance:

-

Reaction with p-chlorobenzaldehyde yields a condensation product at the 5-methyl position when treated with KOH at 60°C .

| Reaction Component | Conditions | Product |

|---|---|---|

| 5-Methyl group + aldehyde | KOH, 60°C, 1 hour | Arylidene derivative (Scheme 2 ) |

Amine Group Reactivity

The ethylamine side chain (as a dihydrochloride salt) participates in typical amine reactions:

Salt Formation

The compound exists as a dihydrochloride salt, enhancing solubility and stability. Deprotonation under basic conditions regenerates the free amine, enabling further reactivity.

Acylation and Alkylation

The primary amine can undergo:

-

Acylation with

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one, exhibit substantial anticancer properties. The compound's structure allows it to interact with various biological macromolecules, potentially leading to the inhibition of cancer cell proliferation .

Mechanism of Action

The mechanism of action typically involves interaction with enzymes or receptors that modulate biological pathways. The presence of the 4-fluorophenyl group may enhance binding affinity and specificity towards certain targets .

Case Studies

- Thiazolidinone Derivatives in Cancer Treatment : A study reviewed several thiazolidinone derivatives demonstrating significant anticancer activities, highlighting their potential as lead compounds for drug development .

- Quantitative Structure–Activity Relationship (QSAR) : Advanced QSAR protocols have been developed to explore the relationship between chemical structure and biological activity, aiming to design more effective anticancer agents based on thiazolidinone scaffolds .

Biological Applications

Antimicrobial and Antifungal Properties

Thiazolidinone derivatives are also known for their antimicrobial and antifungal activities. Investigations into this compound may reveal similar properties, contributing to the development of new therapeutic agents against infections.

Antidiabetic Effects

Some thiazolidinone derivatives have been linked to antidiabetic effects, such as pioglitazone. The potential of this compound in this domain is an area of ongoing research, particularly regarding its mechanism in glucose metabolism regulation .

Industrial Applications

Material Science

Due to its unique chemical properties, this compound may find applications in developing new materials, such as polymers or coatings. Its stability and reactivity could be advantageous in formulating high-performance materials.

Wirkmechanismus

The mechanism of action of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one would depend on its specific biological target. Generally, thiazolidinone derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidin-2-one: The parent compound without the fluorophenyl group.

4-((4-chlorophenyl)imino)thiazolidin-2-one: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

4-((4-methylphenyl)imino)thiazolidin-2-one: A similar compound with a methylphenyl group.

Uniqueness

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biologische Aktivität

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one, a derivative of thiazolidinone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive review of its biological activity, including anticancer properties, antibacterial effects, and antioxidant capabilities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core with a fluorinated phenyl group at the imino position. The synthesis typically involves the reaction of 4-fluorophenyl-substituted thioureas with appropriate reagents, resulting in compounds that exhibit significant biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound derivatives.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of caspases. For instance, research indicates that certain derivatives can trigger intrinsic apoptotic pathways in MCF-7 breast cancer cells, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cytotoxicity : The compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.50 μM against MCF-7 cells, demonstrating more than 15-fold potency compared to cisplatin .

Table 1: Cytotoxicity Data for this compound Derivatives

Antibacterial Activity

The antibacterial properties of thiazolidinone derivatives are also noteworthy. Studies have shown that these compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

- Efficacy Against Bacteria : For instance, this compound demonstrated an inhibition rate of over 88% against Escherichia coli and Staphylococcus aureus in vitro .

Table 2: Antibacterial Activity Data

| Compound | Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | E. coli | 88.46 | |

| (Z)-4-((4-chlorophenyl)imino)thiazolidin-2-one | S. aureus | 91.66 |

Antioxidant Activity

Beyond its anticancer and antibacterial properties, this compound also exhibits antioxidant activity.

- Mechanism : The antioxidant effects are primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress markers in various assays .

Table 3: Antioxidant Activity Data

Case Studies

- Cytotoxic Effects on Cancer Cells : A study involving the evaluation of several thiazolidinone derivatives highlighted the enhanced cytotoxic effects when substituents such as fluorine were present on the phenyl ring. These modifications significantly improved the anticancer efficacy compared to traditional chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Another investigation focused on the antibacterial potential of various thiazolidinones, revealing that compounds with electron-withdrawing groups on the phenyl ring exhibited superior activity against E. coli and S. aureus, suggesting a structure-activity relationship that could guide future drug design .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-8-5-14-9(13)12-8/h1-4H,5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJHGXHOSWQEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=C(C=C2)F)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.